An In-depth Technical Guide to the Mechanism of Action of DSM705 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of DSM705 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSM705 hydrochloride is a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's rapid proliferation within its human host. Unlike humans, Plasmodium species lack pyrimidine salvage pathways, making them entirely dependent on de novo synthesis for survival. DSM705 hydrochloride exhibits nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH while showing no significant inhibition of the mammalian counterpart, highlighting its potential as a selective antimalarial agent. This document provides a comprehensive overview of the mechanism of action of DSM705 hydrochloride, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism of Action: Inhibition of Plasmodium Dihydroorotate Dehydrogenase
DSM705 hydrochloride is a pyrrole-based inhibitor that specifically targets the dihydroorotate dehydrogenase (DHODH) of Plasmodium species.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[4][5] This enzymatic reaction is crucial for the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[4][5] The parasite's heavy reliance on this pathway for nucleic acid production to support its rapid replication makes DHODH an attractive drug target.[4][5]
A key advantage of targeting Plasmodium DHODH is the significant structural differences between the parasite and human enzymes, particularly within the inhibitor-binding site.[5] These differences allow for the development of species-selective inhibitors like DSM705, which potently inhibit the parasite enzyme without affecting the host's DHODH.[1][2] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.
The inhibition of DHODH by DSM705 leads to a depletion of the pyrimidine pool within the parasite, ultimately halting DNA and RNA synthesis and preventing its growth and replication.[4] This targeted action is effective against the blood stages of the parasite, which are responsible for the clinical manifestations of malaria.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for DSM705 hydrochloride, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of DSM705
| Target | Species | IC50 (nM) | EC50 (nM) | Reference(s) |
| DHODH | Plasmodium falciparum | 95 | [1][7] | |
| DHODH | Plasmodium vivax | 52 | [7] | |
| 3D7 Cells | Plasmodium falciparum | 12 | [2][7] | |
| DHODH | Human | No inhibition | [2][7] |
Table 2: In Vivo Efficacy and Pharmacokinetics of DSM705 in Swiss Outbred Mice
| Parameter | Value | Dosing | Reference(s) |
| Efficacy | |||
| Parasite Killing | Maximum rate at 50 mg/kg | 3-200 mg/kg; p.o. twice a day for 6 days | [1] |
| Parasitemia Suppression | Fully suppressed by days 7-8 | 50 mg/kg; p.o. twice a day for 6 days | |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | 74%, 70% | 2.6 and 24 mg/kg; single p.o. | [7] |
| Apparent Half-life (t1/2) | 3.4, 4.5 h | 2.6 and 24 mg/kg; single p.o. | [7] |
| Maximum Concentration (Cmax) | 2.6, 20 µM | 2.6 and 24 mg/kg; single p.o. | [7] |
| Plasma Clearance (CL) | 2.8 mL/min/kg | 2.3 mg/kg; single i.v. | [7] |
| Volume of Distribution (Vss) | 1.3 L/kg | 2.3 mg/kg; single i.v. | [2][7] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of DSM705 hydrochloride.
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of DSM705 on the enzymatic activity of recombinant PfDHODH. A common method is a spectrophotometric assay that monitors the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant PfDHODH enzyme
-
Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
L-dihydroorotate (substrate)
-
Decylubiquinone (Coenzyme Q analog, electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
DSM705 hydrochloride (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a stock solution of DSM705 hydrochloride in DMSO and create a serial dilution series.
-
In a 96-well plate, add the assay buffer.
-
Add the DSM705 dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the recombinant PfDHODH enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP to all wells.
-
Immediately measure the absorbance at 600 nm at time zero and then monitor the decrease in absorbance over a set period (e.g., 10 minutes) at room temperature.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each DSM705 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the DSM705 concentration and fit the data to a dose-response curve to determine the IC50 value.
Plasmodium falciparum In Vitro Susceptibility Assay (SYBR Green I-based)
This cell-based assay determines the efficacy of DSM705 in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells. The SYBR Green I dye, which fluoresces upon binding to DNA, is used to quantify parasite proliferation.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
DSM705 hydrochloride
-
SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)
-
96-well black microplates
-
Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)
Procedure:
-
Prepare a serial dilution of DSM705 hydrochloride in the complete culture medium.
-
In a 96-well plate, add the DSM705 dilutions. Include a drug-free control and an uninfected RBC control.
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Add the parasite culture to all wells except the uninfected RBC control.
-
Incubate the plate for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Subtract the background fluorescence from the uninfected RBC control.
-
Calculate the percent inhibition of parasite growth for each DSM705 concentration relative to the drug-free control.
-
Plot the percent inhibition against the logarithm of the DSM705 concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy Study in a Mouse Model of Malaria (4-Day Suppressive Test)
This in vivo assay evaluates the ability of DSM705 to suppress the proliferation of rodent malaria parasites (Plasmodium berghei) in mice.
Materials:
-
Plasmodium berghei-infected donor mouse
-
Experimental mice (e.g., Swiss albino mice)
-
DSM705 hydrochloride
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Standard antimalarial drug (e.g., chloroquine) as a positive control
-
Giemsa stain
-
Microscope
Procedure:
-
Infect experimental mice on Day 0 by intraperitoneal injection of 1x10^7 P. berghei-infected red blood cells.
-
Randomly assign the infected mice to different treatment groups: vehicle control, positive control (chloroquine), and various doses of DSM705.
-
Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.).
-
Continue daily treatment for a total of four consecutive days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination (counting the number of infected RBCs per 1000 total RBCs).
-
Calculate the average parasitemia for each treatment group.
-
Determine the percent suppression of parasitemia for each DSM705 dose group compared to the vehicle control group.
-
The dose that causes a 50% reduction in parasitemia (ED50) can be determined by analyzing the dose-response relationship.
Visualizations
Signaling Pathway
Caption: De novo pyrimidine biosynthesis pathway in Plasmodium and the inhibitory action of DSM705 on DHODH.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of DSM705 hydrochloride.
Logical Relationship: Mechanism of Action
Caption: The logical cascade of DSM705's mechanism of action, from enzyme inhibition to antimalarial effect.
References
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 4. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
